molecular formula C14H14FN3O4S B2830368 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 2034543-90-1

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2830368
CAS No.: 2034543-90-1
M. Wt: 339.34
InChI Key: KBLRPZXQCRPLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[c][1,2,5]thiadiazole core with a 6-fluoro substituent, a 3-methyl group, and a 2,2-dioxido moiety. The acetamide side chain is functionalized with a furan-2-ylmethyl group, introducing aromatic and electron-rich characteristics. This compound likely shares structural and functional similarities with other thiadiazole- and acetamide-based molecules, which are often explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S/c1-17-12-5-4-10(15)7-13(12)18(23(17,20)21)9-14(19)16-8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLRPZXQCRPLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzothiadiazole core: This involves the reaction of a fluorinated aniline derivative with sulfur and other reagents to form the benzothiadiazole ring.

    Introduction of the furan moiety: This step involves the reaction of the benzothiadiazole intermediate with a furan-containing reagent under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The fluorinated benzothiadiazole moiety may interact with enzymes or receptors, modulating their activity. The furan ring could also play a role in binding to biological macromolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)

  • Structure : Features a benzo[d]thiazole core with a nitro group and a thiadiazole-linked acetamide side chain.
  • Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.089 µM) and antiproliferative effects against HepG2 liver cancer cells (IC₅₀ = 2.53 µM) .
  • Comparison : Unlike the target compound, 6d lacks the furan substituent and benzo[c]thiadiazole dioxido system. The nitro group in 6d may enhance electron-withdrawing effects but reduce metabolic stability compared to the 6-fluoro substituent in the target molecule .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Structure : Contains a trifluoromethylbenzothiazole core with a methoxyphenyl-acetamide side chain.
  • Comparison : The trifluoromethyl group in this compound increases lipophilicity and metabolic resistance compared to the 6-fluoro and methyl groups in the target molecule. The absence of a thiadiazole dioxido ring may alter binding affinity to enzymatic targets .

Heterocyclic Acetamides with Furan Substituents

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Structure : Furan-2-yl group integrated into a triazole-sulfanyl-acetamide scaffold.
  • Activity : Demonstrated anti-exudative activity (63–74% inhibition at 10 mg/kg), comparable to diclofenac sodium .
  • Comparison: The furan substituent in both compounds may contribute to π-π stacking interactions in biological targets.

Thiadiazole-Triazine Hybrids

N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide

  • Structure : Combines a trichloroethyl group with a phenyl-thiadiazole-acetamide moiety.
  • Activity : Intermediate in synthesizing 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazine derivatives, which are explored for antimicrobial applications .
  • The dioxido moiety in the target molecule could improve solubility .

Thiazole-Linked Acetamides

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

  • Structure : Dichlorophenyl-acetamide linked to a thiazole ring.
  • Comparison : The thiazole ring in this compound differs electronically from the furan group in the target molecule. Thiazole’s nitrogen atom may facilitate hydrogen bonding, while furan’s oxygen could enhance metabolic oxidation susceptibility .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Differentiators from Target Compound
Target Compound Benzo[c]thiadiazole dioxido 6-Fluoro, 3-methyl, furan-2-ylmethyl Potential anticancer/anti-inflammatory* Reference compound
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole Nitro, phenylureido-thiadiazole VEGFR-2 inhibition (IC₅₀ = 0.089 µM) Lacks furan and dioxido; higher electron-withdrawing groups
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole-sulfanyl Furan-2-yl Anti-exudative (63–74% inhibition) No thiadiazole core; different heterocyclic scaffold
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole Trichloroethyl, phenyl Antimicrobial intermediate Halogenated side chain; no dioxido moiety

*Inferred activity based on structural analogs.

Key Research Findings

  • Synthetic Accessibility : The target compound’s benzo[c]thiadiazole dioxido core may require specialized oxidation steps, contrasting with simpler thiadiazole or thiazole syntheses (e.g., copper-catalyzed click chemistry in triazole-acetamides ).
  • Pharmacokinetics : The furan-2-ylmethyl group could enhance metabolic clearance compared to bulkier substituents (e.g., trifluoromethylbenzothiazole ).

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm connectivity of the benzothiadiazole core, furan methyl group, and acetamide moiety .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) provides accurate molecular weight verification (e.g., [M+H]+ at m/z 536.6 for analogs) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and 1350–1150 cm⁻¹ (S=O stretching) validate functional groups .

What in vitro assays are commonly used to evaluate the biological activity of this compound?

Q. Basic

  • Enzyme inhibition assays : Fluorometric assays (e.g., FAAH inhibition) using substrate analogs like arachidonoyl-7-amino-4-methylcoumarin .
  • Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Assay standardization : Control pH (e.g., FAAH assays are pH-sensitive ) and cell line provenance.
  • Purity validation : Re-characterize batches via HPLC (>95% purity) to rule out impurity-driven artifacts .
  • Dose-response curves : Use normalized data (e.g., % inhibition vs. log concentration) to compare studies .

What computational approaches predict the binding affinity of this compound to target enzymes?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Dock the compound into FAAH’s catalytic triad (Ser241, Ser217, Lys142) to assess hydrogen bonding and hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns (AMBER force field) to evaluate binding mode retention .
  • QSAR modeling : Use substituent descriptors (e.g., logP, molar refractivity) to correlate structural features with activity .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Substituent modification :
    • Fluoro position : 6-Fluoro on benzothiadiazole enhances FAAH inhibition vs. 4-fluoro analogs .
    • Furan methylation : N-(furan-2-ylmethyl) improves metabolic stability compared to unsubstituted furan .
  • Bioisosteric replacement : Replace acetamide with sulfonamide to modulate solubility (e.g., methanesulfonamide in ) .

What are the common challenges in purifying this compound, and how can they be addressed?

Q. Basic

  • By-product removal : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted thiadiazole intermediates .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation .
  • HPLC purification : Semi-preparative C18 columns with 0.1% TFA in mobile phase improve resolution of polar impurities .

What strategies improve the metabolic stability of this compound in preclinical studies?

Q. Advanced

  • Prodrug design : Mask the acetamide as an ester to enhance oral bioavailability .
  • Cytochrome P450 avoidance : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Plasma stability assays : Incubate with liver microsomes (human/rat) to identify labile sites for structural hardening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.